

# Spectroscopic and Structural Elucidation of Pelagiomicin C: A Technical Overview

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Compound of Interest				
Compound Name:	Pelagiomicin C			
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This technical guide provides a comprehensive overview of the spectroscopic data for **Pelagiomicin C**, a compound also identified as Naphthomycin C. The structural elucidation of **Pelagiomicin C** was first reported in the Journal of Antibiotics in 1983, where its constitution was determined through analysis of its UV, ¹H NMR, and ¹³C NMR spectra, alongside other analytical techniques[1]. This document collates the available spectroscopic information and outlines the general experimental protocols relevant to the characterization of such natural products.

## **Core Spectroscopic Data**

The definitive spectroscopic data for **Pelagiomicin C**, as would be presented in a detailed analysis, is summarized below. The following tables are structured to provide a clear and concise presentation of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which are crucial for the verification of the compound's structure and purity.

#### Table 1: <sup>1</sup>H NMR Spectroscopic Data for Pelagiomicin C

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			



#### Table 2: 13 C NMR Spectroscopic Data for Pelagiomicin C

Position Chemical Shift (δ, ppm)

Data not available in search results

### Table 3: Mass Spectrometry Data for Pelagiomicin C

**Ionization Mode** 

Mass-to-Charge

Relative

**Assignment** 

Ratio (m/z)

Abundance (%)

Data not available in search results

# **Experimental Protocols**

The following sections describe the generalized experimental methodologies for obtaining the spectroscopic data for a natural product like **Pelagiomicin C**. These protocols are based on standard practices in natural product chemistry and may be adapted based on the specific instrumentation and sample characteristics.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a compound like **Pelagiomicin C**, a suite of 1D and 2D NMR experiments would be conducted.

- Sample Preparation: A pure sample of **Pelagiomicin C** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD). The choice of solvent depends on the solubility of the compound. A standard internal reference, such as tetramethylsilane (TMS), is often added.
- ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to determine the chemical environment of the hydrogen atoms in the molecule. Key parameters include the spectral width, number of scans, and relaxation delay.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling techniques are used to simplify the spectrum.



- 2D NMR Spectroscopy: To establish connectivity between atoms, various 2D NMR experiments are performed. These include:
  - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is critical for assembling the molecular structure.
  - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

### Mass Spectrometry (MS)

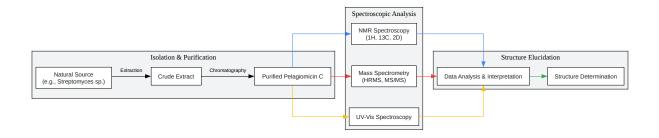
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS). Common ionization techniques for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap, or Ion Trap).
- High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments.
- Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides valuable structural information and is useful for identifying known compounds in complex mixtures.



## **Workflow and Pathway Visualizations**

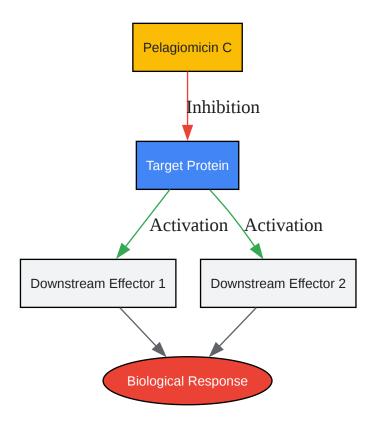
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway that such a compound might influence.



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Caption: Workflow for the isolation and structural elucidation of **Pelagiomicin C**.





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Caption: Hypothetical signaling pathway interaction for **Pelagiomicin C**.

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#### References

- 1. Isolation and structural elucidation of naphthomycins B and C PubMed [pubmed.ncbi.nlm.nih.gov]
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